molecular formula C8H12N6 B13250709 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13250709
M. Wt: 192.22 g/mol
InChI Key: FZMMEBGDOAODIX-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole core linked via a methylene bridge to a 1-ethyl-1,2,4-triazole moiety. This structure combines the pharmacophoric features of both pyrazole and triazole rings, which are frequently employed in medicinal chemistry and agrochemical design due to their hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-2-14-8(10-6-11-14)5-13-4-3-7(9)12-13/h3-4,6H,2,5H2,1H3,(H2,9,12)

InChI Key

FZMMEBGDOAODIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves:

  • Preparation of the 1-ethyl-1H-1,2,4-triazole fragment
  • Formation of the pyrazol-3-amine moiety
  • Coupling via a methylene linker between the triazole and pyrazole rings

This approach leverages well-established heterocyclic chemistry, including nucleophilic substitution, cyclization, and reductive amination or alkylation reactions.

Preparation of 1-ethyl-1H-1,2,4-triazole Intermediate

The 1-ethyl-1H-1,2,4-triazole ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and ethyl-substituted precursors:

  • Cyclization of N-tosylhydrazones with sodium azide or hydrazine derivatives to form the 1,2,4-triazole ring.
  • Alkylation at the N1 position with ethyl groups can be introduced via ethyl halides under basic conditions.

Synthesis of the Pyrazol-3-amine Core

The pyrazol-3-amine moiety can be synthesized through:

  • Condensation of hydrazines with β-ketoesters or β-diketones to form pyrazole rings.
  • Amination at the 3-position is achieved either during ring formation or by post-cyclization functional group transformation.

Coupling via Methylene Linker

The key step is linking the triazole and pyrazole rings through a methylene (-CH2-) bridge at the 5-position of the triazole and the 1-position of the pyrazole:

  • Alkylation of the pyrazol-3-amine with a halomethyl-substituted triazole derivative, such as 1-ethyl-1H-1,2,4-triazol-5-ylmethyl bromide or chloride.
  • Alternatively, reductive amination of pyrazol-3-amine with triazole-5-carboxaldehyde derivatives followed by reduction.

Representative Synthetic Procedure

A typical synthetic sequence based on literature and patent data is as follows:

Step Reagents & Conditions Description Yield/Notes
1 N-tosylhydrazone + sodium azide, base, EtOH, reflux Cyclization to form 1,2,4-triazole intermediate Moderate to good yields
2 Alkylation with ethyl bromide, base (e.g., K2CO3), solvent (acetone) Introduction of ethyl group at N1 of triazole High selectivity for N1-ethylation
3 Condensation of hydrazine with β-ketoester Formation of pyrazol-3-amine core Well-established method
4 Alkylation of pyrazol-3-amine with triazol-5-ylmethyl halide Coupling to form target compound Purification by recrystallization or chromatography
5 Final purification Recrystallization from DMF or ethanol Crystals suitable for characterization

Alternative Synthetic Routes

  • Direct condensation of pyrazol-4-amine derivatives with triazole aldehydes under reflux with catalytic piperidine in ethanol has been reported for related compounds.
  • Use of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate derivatives as intermediates for heterocyclic ring fusion, which could be adapted for this compound.

Research Findings and Characterization Data

Structural Confirmation

  • The compound's structure is confirmed by NMR, mass spectrometry, and elemental analysis.
  • 1H NMR typically shows characteristic signals for the ethyl group (triplet and quartet), methylene bridge, and aromatic protons of the triazole and pyrazole rings.
  • Mass spectrometry confirms the molecular ion at m/z = 192.22 g/mol (Molecular Weight).

Physical Properties

Property Value
Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
Melting Point ~276–277 °C (related compounds)
Solubility Soluble in DMF, ethanol

Yields and Purification

  • Yields for the coupling step are generally moderate to high, depending on the purity of intermediates and reaction conditions.
  • Purification is achieved by recrystallization, often from dimethylformamide or ethanol, yielding yellow crystalline solids suitable for further analysis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of N-tosylhydrazones with sodium azide N-tosylhydrazones, NaN3, base, EtOH Reflux 4-6 h Efficient triazole ring formation Requires careful handling of azides
Alkylation with ethyl halides 1H-1,2,4-triazole, ethyl bromide, base Room temp to reflux Selective N1-ethylation Possible side reactions if conditions not controlled
Pyrazole ring formation via hydrazine and β-ketoesters Hydrazine, β-ketoester Reflux in ethanol Straightforward, high yield Sensitive to impurities
Methylene coupling via alkylation Pyrazol-3-amine, triazol-5-ylmethyl halide Reflux or room temp Direct linkage, good yields Requires synthesis of halomethyl intermediate
Reductive amination Pyrazol-3-amine, triazole-5-carboxaldehyde, reducing agent Mild conditions Avoids halide intermediates Additional reduction step needed

Chemical Reactions Analysis

1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications Evidence Source
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine C₉H₁₃N₇ 231.25 g/mol Pyrazole + triazole linked via CH₂ bridge Potential agrochemical/pharmaceutical use
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₅ 217.27 g/mol Pyrazole with ethyl and pyridinyl substituents Intermediate in bioactive molecule synthesis
1-(adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 217.31 g/mol Adamantyl group enhances lipophilicity Therapeutic agent (enhanced bioavailability)
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₆ 274.24 g/mol Trifluoromethyl group improves metabolic stability Agrochemical candidate
1-ethyl-1H-pyrazol-5-amine C₅H₉N₃ 111.15 g/mol Simplified pyrazole core with ethyl group Building block for heterocyclic chemistry
Key Observations:
  • Bioactivity : Trifluoromethyl substituents (e.g., in ) enhance metabolic stability and electronegativity, which may translate to improved pesticidal or pharmaceutical activity.
  • Lipophilicity : Adamantyl derivatives () exhibit increased lipophilicity, aiding membrane permeability, whereas pyridinyl groups () may improve solubility.

Biological Activity

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrazole family, which has been extensively studied for various therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N6C_8H_{12}N_6. The structure includes a pyrazole ring and a triazole moiety, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Anticancer Activity
Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Pyrazole Derivative AMCF73.79
Pyrazole Derivative BHep-23.25
Pyrazole Derivative CA54926.00

In particular, derivatives that incorporate both pyrazole and triazole functionalities have demonstrated enhanced anticancer activity due to their ability to inhibit specific cellular pathways involved in tumor growth.

Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases.

The biological activity of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol is thought to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antiangiogenic Properties : Some derivatives may inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

Case Studies

A notable study evaluated the anticancer efficacy of a series of pyrazole derivatives in vitro against various human cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced the cytotoxic effects compared to standard chemotherapeutic agents.

Study Highlights

  • Objective : To assess the cytotoxicity of pyrazole derivatives on cancer cell lines.
  • Methodology : Cell viability assays were performed using MTT assays.
CompoundCell LineIC50 (µM)Mechanism
Compound XNCI-H46042.30Apoptosis induction
Compound YA54926.00VEGF inhibition

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